9,10-Ethanoanthracene-11-sulfonyl fluoride, 9,10-dihydro-
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Overview
Description
9,10-Ethanoanthracene-11-sulfonyl fluoride, 9,10-dihydro- is a chemical compound known for its unique structural properties It is a derivative of anthracene, characterized by the presence of an ethano bridge and a sulfonyl fluoride group
Preparation Methods
The synthesis of 9,10-ethanoanthracene-11-sulfonyl fluoride, 9,10-dihydro- typically involves the Diels-Alder reaction between anthracene and ethylene, followed by sulfonylation. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the ethano bridge . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or hydrocarbons.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,10-Ethanoanthracene-11-sulfonyl fluoride, 9,10-dihydro- has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 9,10-ethanoanthracene-11-sulfonyl fluoride, 9,10-dihydro- exerts its effects involves interactions with various molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Compared to other similar compounds, 9,10-ethanoanthracene-11-sulfonyl fluoride, 9,10-dihydro- stands out due to its unique structural features and reactivity. Similar compounds include:
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylate: Known for its use in host-guest chemistry.
Trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol: Studied for its selectivity in complexation reactions.
These compounds share the ethanoanthracene core but differ in their functional groups, leading to distinct chemical behaviors and applications.
Properties
CAS No. |
963-40-6 |
---|---|
Molecular Formula |
C16H13FO2S |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-sulfonyl fluoride |
InChI |
InChI=1S/C16H13FO2S/c17-20(18,19)15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-8,14-16H,9H2 |
InChI Key |
OHCKSDBGKUIVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)S(=O)(=O)F |
Origin of Product |
United States |
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